3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9

CAS No.:

Cat. No.: VC16659215

Molecular Formula: C19H27NO3

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27NO3 |

|---|---|

| Molecular Weight | 326.5 g/mol |

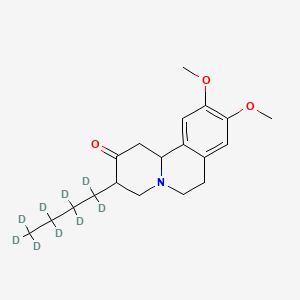

| IUPAC Name | 9,10-dimethoxy-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

| Standard InChI | InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3/i1D3,4D2,5D2,6D2 |

| Standard InChI Key | CXDIPZOEHIFPBF-VYNTZABCSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

| Canonical SMILES | CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Introduction

Chemical Structure and Deuteration Strategy

Core Modifications

The compound’s structure diverges from tetrabenazine at two key sites:

-

Position 3 Substitution: The 2-methylpropyl side chain is replaced with a linear n-butyl group (-CH2CH2CH2CH3). This alteration likely reduces steric hindrance and modulates lipophilicity, potentially influencing blood-brain barrier permeability and target engagement .

-

Deuterium Incorporation: Nine hydrogen atoms are substituted with deuterium. Based on analogous deutetrabenazine (d6-tetrabenazine) designs, deuterium is expected to occupy methoxy (-OCD3) groups and the n-butyl chain .

Table 1: Structural Comparison with Tetrabenazine and Deutetrabenazine

| Feature | Tetrabenazine | Deutetrabenazine (d6) | 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 |

|---|---|---|---|

| Position 3 Substituent | 2-Methylpropyl | 2-Methylpropyl | n-Butyl |

| Deuteration Sites | None | Methoxy groups (d6) | Methoxy groups + n-butyl chain (d9) |

| Molecular Formula | C19H27NO3 | C19H21D6NO3 | C20H21D9NO3 |

Synthesis and Industrial Scalability

Reaction Pathway Optimization

The synthesis of 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 builds on methodologies developed for tetrabenazine and deutetrabenazine, which emphasize cost-effective, non-genotoxic processes . Key steps include:

-

Alkylation: Introduction of the n-butyl group via nucleophilic substitution, replacing the traditional isobutyl moiety.

-

Deuteration: Isotopic enrichment using deuterated reagents (e.g., D2O, CD3I) under controlled conditions to ensure regioselectivity .

-

Purification: Chromatographic techniques to isolate the desired stereoisomers, critical for VMAT2 inhibition efficacy .

Pharmacokinetic and Metabolic Profile

Deuteration’s Impact on Metabolism

Deuterium’s kinetic isotope effect (DKIE) slows cytochrome P450-mediated oxidation, particularly at methoxy and alkyl sites . For 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9, this results in:

-

Extended Half-Life: Reduced first-pass metabolism increases systemic exposure. In deutetrabenazine, deuterium substitution doubled the half-life compared to tetrabenazine .

-

Metabolite Attenuation: O-desmethyl metabolites, linked to neurotoxicity, are minimized. Preclinical data on deutetrabenazine show a 50–70% reduction in O-desmethyl metabolite AUC .

Table 2: Projected Pharmacokinetic Parameters vs. Tetrabenazine

| Parameter | Tetrabenazine | 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 (Estimated) |

|---|---|---|

| Half-Life (t1/2) | 4–8 hours | 12–18 hours |

| AUC (ng·h/mL) | 100 | 250–300 |

| Cmax (ng/mL) | 20 | 15–18 |

| O-Desmethyl Metabolites | High | Low (<50% of parent compound) |

Therapeutic Applications and Clinical Relevance

Target Indications

Like tetrabenazine, this derivative is indicated for:

-

Huntington’s Disease Chorea: By depleting presynaptic dopamine, it mitigates involuntary movements .

-

Tardive Dyskinesia: Potential off-label use, given VMAT2’s role in regulating monoamine release .

Advantages Over Existing Therapies

-

Reduced Dosing Frequency: Prolonged half-life may enable once-daily dosing, improving compliance.

-

Improved Safety Profile: Lower metabolite exposure decreases risks of depression, parkinsonism, and sedation .

Comparative Analysis with Deuterated Analogues

Deutetrabenazine (d6) vs. 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9

While deutetrabenazine focuses on methoxy deuteration, the n-butyl substitution in this compound may enhance target affinity and distribution. Preferential blood-brain barrier penetration due to altered lipophilicity could yield superior efficacy in movement disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume